(9Z)-Erythromycin A Oxime is a derivative of erythromycin A, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. The compound features a hydroxylamine modification at the 9-position of the erythromycin structure, resulting in an oxime functional group. This modification alters its chemical properties and biological activity compared to its parent compound. The Z isomer is characterized by the configuration around the oxime bond, which influences its reactivity and interactions in biological systems.
As a metabolite and intermediate, Erythromycin 9-(E)-Oxime likely doesn't possess any independent biological activity.
The primary reaction for synthesizing (9Z)-Erythromycin A Oxime involves the reaction of erythromycin A with hydroxylamine in the presence of a mild acid catalyst, such as acetic acid, and a mildly polar solvent like isopropanol. This process generates an oxime through nucleophilic substitution, where hydroxylamine attacks the carbonyl carbon of erythromycin A, leading to the formation of the oxime bond. The reaction conditions are crucial for achieving a high yield and a favorable E/Z isomer ratio, typically favoring the Z isomer under specific conditions .
(9Z)-Erythromycin A Oxime exhibits antibacterial activity, although it is generally less potent than its parent compound, erythromycin A. Its mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Studies have shown that while the Z isomer retains some biological activity, it may not be as effective in clinical applications as other derivatives or the original erythromycin .
The synthesis of (9Z)-Erythromycin A Oxime can be achieved through several methods:
(9Z)-Erythromycin A Oxime has potential applications in pharmaceutical research and development. It serves as an intermediate in synthesizing more complex macrolide antibiotics and azalides. Its structural modifications allow for exploring new derivatives with enhanced antibacterial properties or altered pharmacokinetics.
Interaction studies involving (9Z)-Erythromycin A Oxime focus on its binding affinity to bacterial ribosomes and its effect on protein synthesis pathways. Research indicates that while it can inhibit bacterial growth, its efficacy may vary significantly compared to other macrolides due to differences in binding dynamics and conformational stability within ribosomal complexes .
Several compounds are structurally similar to (9Z)-Erythromycin A Oxime, each exhibiting unique properties:
Compound Name | Structural Feature | Biological Activity |
---|---|---|
Erythromycin A | Parent compound | Strong antibacterial activity |
Azithromycin | C-15 methyl-substituted derivative | Broader spectrum of activity |
Clarithromycin | 6-O-methyl derivative | Enhanced stability and bioavailability |
(9E)-Erythromycin A Oxime | E-isomer variant | Higher antibacterial potency |
The uniqueness of (9Z)-Erythromycin A Oxime lies in its specific configuration around the oxime bond, which influences both its chemical reactivity and biological interactions compared to these similar compounds.
Environmental Hazard